

Pharmacological profile of Tibezonium Iodide as a quaternary ammonium compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tibezonium Iodide

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The Pharmacological Profile of Tibezonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibezonium Iodide is a quaternary ammonium compound recognized for its therapeutic applications in treating oropharyngeal conditions.[1][2] Marketed under trade names such as Bexon and Antoral, it functions primarily as an antiseptic and local anesthetic agent, targeting the mucous membranes of the throat to provide relief from inflammation and discomfort.[3][4] As a member of the quaternary ammonium class of compounds, its pharmacological activity is rooted in its cationic surfactant properties, which allow for interaction with and disruption of microbial cell membranes.[5][6] This guide provides a comprehensive overview of the pharmacological profile of **Tibezonium Iodide**, detailing its mechanism of action, quantitative efficacy and toxicity data, and the experimental methodologies used to determine these properties.

Chemical and Physical Properties

Tibezonium Iodide is a 1,5-benzodiazepine derivative.[4] Its structure consists of a lipophilic quaternary ammonium cation paired with an iodide counterion.[1][2]

Property	Value	Source
CAS Registry Number	54663-47-7	[4]
Molecular Formula	C28H32IN3S2	[4][7]
Molecular Weight	601.61 g/mol	[7][8]
IUPAC Name	N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][5][7]diazepin-4-ylthio)ethanaminium iodide	[1]
Appearance	Crystals from isopropanol	[4]
Melting Point	162°C	[4]

Pharmacodynamics and Mechanism of Action

The therapeutic effects of **Tibezonium Iodide** are multifaceted, stemming from its activity as an antimicrobial, local anesthetic, anti-inflammatory, and mucolytic agent.[5]

Antimicrobial Action

As a quaternary ammonium compound, **Tibezonium Iodide**'s primary antimicrobial action is the disruption of pathogenic cell membranes.[3][5] The cationic head of the molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, cell lysis, and ultimately, cell death.[5] This mechanism is effective against a range of microorganisms, particularly Gram-positive bacteria.[9] The presence of the iodide ion is noted to enhance this antimicrobial activity.[5]

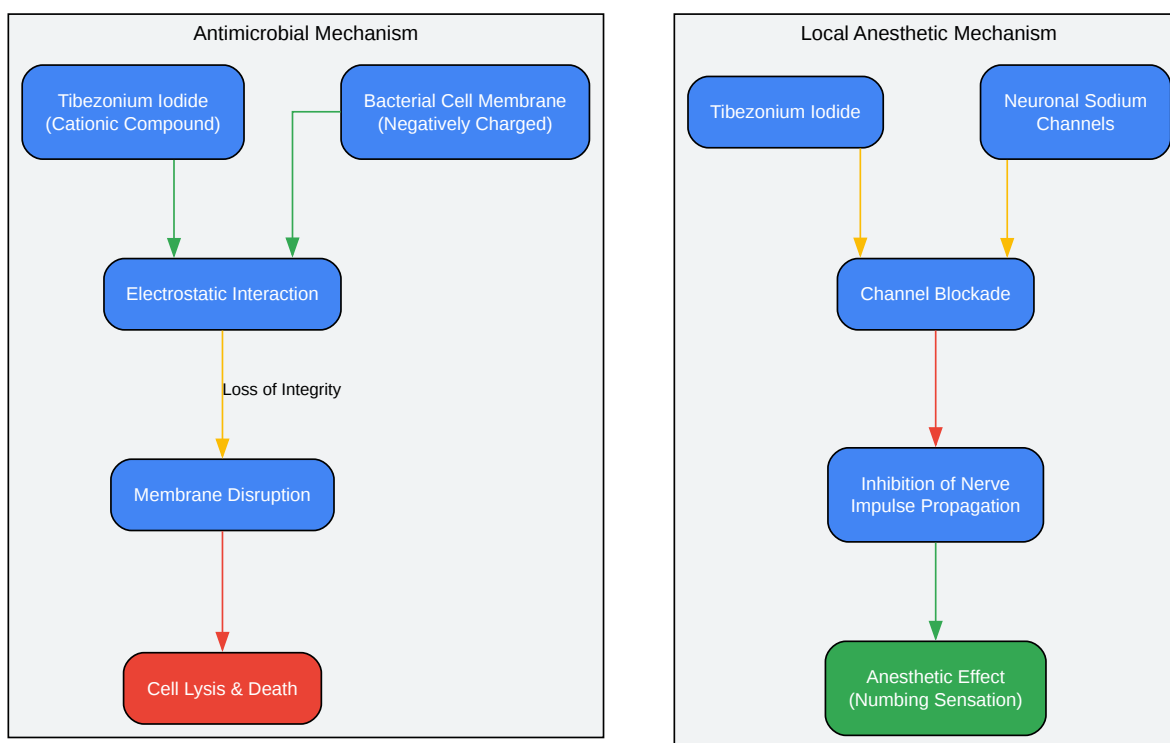
Local Anesthetic Action

Tibezonium Iodide exhibits local anesthetic properties by blocking sodium channels in neuronal cell membranes.[3] This blockade inhibits the initiation and propagation of nerve impulses, which results in a numbing sensation in the treated area.[3] This action provides symptomatic relief from the irritation and pain associated with throat infections and inflammation.[5]

Anti-inflammatory and Mucolytic Effects

The compound also demonstrates anti-inflammatory effects, helping to reduce swelling and discomfort in the respiratory passages.[5] Furthermore, it possesses mucolytic properties, aiding in the reduction of mucus viscosity. This facilitates easier expulsion of mucus from the respiratory tract, which is beneficial in conditions characterized by thick mucus.[5]

Below is a diagram illustrating the dual antiseptic and local anesthetic mechanisms of **Tibezonium Iodide**.



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Dual Mechanism of Action for **Tibezonium Iodide**.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the antimicrobial activity and toxicity of **Tibezonium Iodide**.

Table 1: In Vitro Antimicrobial Activity

Organism	Parameter	Concentration	Conditions
Staphylococcus aureus	MIC	≤1 µg/mL	-
Streptococcus pyogenes	MIC	≤1 µg/mL	-
S. aureus & S. pyogenes	Bacteriostatic/Bactericidal	5-10 µg/mL	15-30 min exposure
S. aureus & S. pyogenes	Bactericidal Activity	0.25-5 µg/mL	30 min, pH 8.0-8.5

Data sourced from MedChemExpress.[\[9\]](#)

Table 2: Acute Toxicity Data

Species	Route of Administration	LD50
Mice	Oral	9000 mg/kg
Mice	Intraperitoneal (i.p.)	42 mg/kg
Rats	Oral	>10000 mg/kg
Rats	Intraperitoneal (i.p.)	35 mg/kg

Data sourced from Nardi et al., as cited by DrugFuture.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols for **Tibezonium Iodide** are not extensively published in readily available literature. However, based on the reported findings, standard methodologies for assessing antimicrobial activity were likely employed.

Determination of Minimum Inhibitory Concentration (MIC)

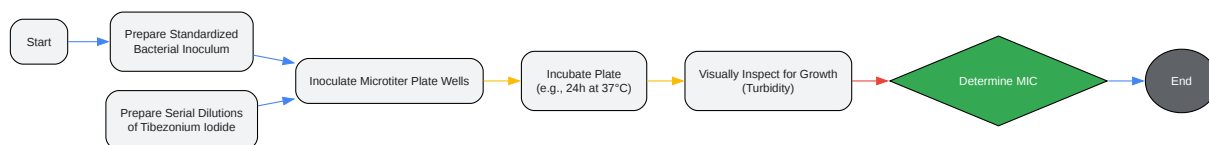
The MIC values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were likely determined using a broth microdilution or agar dilution method.

Objective: To determine the MIC of **Tibezonium Iodide** against Gram-positive bacteria such as *S. aureus* and *S. pyogenes*.

General Protocol (Broth Microdilution):

- **Preparation of Inoculum:** A standardized suspension of the test microorganism (e.g., *S. aureus*) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution:** A series of twofold dilutions of **Tibezonium Iodide** is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Data Interpretation:** The MIC is recorded as the lowest concentration of **Tibezonium Iodide** at which there is no visible growth (turbidity) of the microorganism.

The workflow for a typical MIC determination experiment is visualized below.



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Generalized workflow for MIC determination.

Evaluation of Salivary Bacterial Count

Studies have been conducted to verify the effect of **Tibezonium Iodide** on the bacterial flora in human saliva.^[10]

Objective: To assess the in-vivo antibacterial efficacy of **Tibezonium Iodide** in the oral cavity.

General Protocol (as inferred from Calzavara et al.):^[10]

- **Volunteer Recruitment:** A cohort of human volunteers is selected.
- **Baseline Sample Collection:** Saliva samples are collected from each volunteer before any treatment is administered.
- **Treatment Administration:** The study is conducted in a double-blind, cross-over fashion. Volunteers receive either a placebo or a pharmaceutical form of **Tibezonium Iodide** (e.g., lozenge).
- **Post-Treatment Sample Collection:** Saliva samples are collected again at specified time points after administration.
- **Bacterial Counting:** The total bacterial count in the pre- and post-treatment saliva samples is determined using standard microbiological techniques, such as plating serial dilutions and counting CFUs.

- **Statistical Analysis:** The bacterial counts before and after treatment with **Tibezonium Iodide** and the placebo are compared statistically to determine the significance of any reduction.

Safety and Toxicology

Tibezonium Iodide exhibits low acute oral toxicity, as indicated by high LD50 values in mice and rats.[4] However, it shows significantly higher toxicity when administered intraperitoneally.[4] A safety data sheet indicates that the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[11] Mutagenicity studies have also been performed, though specific outcomes are not detailed in the provided search results.[12] Caution is advised for individuals with thyroid disorders due to the potential for iodine absorption to interfere with thyroid function tests.[3]

Conclusion

Tibezonium Iodide is a quaternary ammonium compound with a multifaceted pharmacological profile, making it an effective agent for the local treatment of oropharyngeal infections and irritations. Its primary mechanisms of action—bacterial membrane disruption and local anesthetic nerve blockade—address both the microbial cause and the symptoms of these conditions.[3][5] Quantitative data confirms its potent in vitro activity against key Gram-positive pathogens. While demonstrating low acute oral toxicity, its environmental and parenteral toxicity warrant careful handling and disposal.[4][11] This guide provides a foundational understanding for researchers and professionals involved in the study and development of antimicrobial and anesthetic agents.

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- To cite this document: BenchChem. [Pharmacological profile of Tibezoneum Iodide as a quaternary ammonium compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030980#pharmacological-profile-of-tibezoneum-iodide-as-a-quaternary-ammonium-compound]

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